(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Overview
Description
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a chiral amino acid derivative. It features a benzyl group attached to the alpha carbon, a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a carboxylic acid functional group. This compound is significant in organic synthesis and pharmaceutical research due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-benzylpropanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pH, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or larger peptides.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used for peptide coupling.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation of the benzyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed for reduction reactions.
Major Products
Hydrolysis: Produces (S)-2-benzylpropanoic acid and tert-butyl alcohol.
Coupling Reactions: Forms peptides with the desired sequence.
Oxidation: Yields benzaldehyde or benzoic acid.
Reduction: Produces toluene.
Scientific Research Applications
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid depends on its application:
Peptide Synthesis: Acts as a protected amino acid, facilitating the formation of peptide bonds without unwanted side reactions.
Drug Development: The benzyl and Boc groups can influence the compound’s interaction with biological targets, such as enzymes or receptors, by enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-benzyl-3-amino-propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(S)-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid: Features a phenyl group instead of a benzyl group, altering its steric and electronic properties.
(S)-2-benzyl-3-(methoxycarbonylamino)propanoic acid: Has a methoxycarbonyl protecting group instead of Boc, affecting its reactivity and solubility.
Uniqueness
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is unique due to its combination of a benzyl group and a Boc protecting group, providing a balance of stability and reactivity that is advantageous in synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCITKXROAFBAR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426703 | |
Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189619-55-4 | |
Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 189619-55-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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